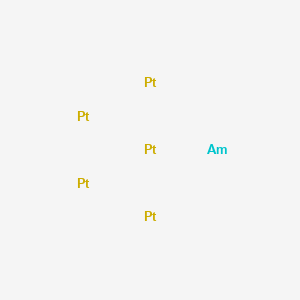
Americium--platinum (1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Americium–platinum (1/5) is a compound consisting of one part americium and five parts platinum Americium is a synthetic element with the atomic number 95, belonging to the actinide series Platinum, on the other hand, is a naturally occurring transition metal with the atomic number 78
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of americium–platinum (1/5) involves the reaction of americium with platinum under controlled conditions. One common method is the direct combination of americium and platinum metals in a high-temperature environment. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of americium–platinum (1/5) is limited due to the rarity and radioactivity of americium. small-scale production can be achieved using specialized facilities equipped to handle radioactive materials. The process involves the purification of americium from nuclear waste and its subsequent reaction with platinum.
Análisis De Reacciones Químicas
Types of Reactions: Americium–platinum (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Americium in the compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction of americium can be achieved using reducing agents like hydrogen gas.
Substitution: Substitution reactions can occur when americium or platinum atoms are replaced by other elements or compounds under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of americium may result in the formation of americium oxides, while reduction can yield metallic americium.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used to study the chemical behavior of actinides and transition metals.
Biology: Research on the biological effects of americium–platinum (1/5) can provide insights into the interaction of radioactive elements with biological systems.
Medicine: Although not widely used in medicine, the compound’s radioactive properties could be explored for potential therapeutic applications.
Industry: Americium–platinum (1/5) can be used in specialized industrial applications, such as in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of americium–platinum (1/5) involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily due to the radioactive properties of americium, which can cause ionization and damage to molecular structures. Platinum, being a transition metal, can also participate in catalytic processes and electron transfer reactions.
Comparación Con Compuestos Similares
Americium Oxides: Compounds like americium(III) oxide (Am2O3) and americium(IV) oxide (AmO2) are similar in that they contain americium but differ in their oxidation states and properties.
Platinum Compounds: Compounds such as platinum(II) chloride (PtCl2) and platinum(IV) oxide (PtO2) share similarities with americium–platinum (1/5) in terms of containing platinum but differ in their chemical behavior and applications.
Uniqueness: Americium–platinum (1/5) is unique due to the combination of a radioactive actinide and a stable transition metal. This combination results in a compound with distinct chemical and physical properties, making it valuable for specialized research and industrial applications.
Propiedades
Número CAS |
11070-93-2 |
|---|---|
Fórmula molecular |
AmPt5 |
Peso molecular |
1218.5 g/mol |
Nombre IUPAC |
americium;platinum |
InChI |
InChI=1S/Am.5Pt |
Clave InChI |
UUHXBQZJVGBXHL-UHFFFAOYSA-N |
SMILES canónico |
[Pt].[Pt].[Pt].[Pt].[Pt].[Am] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



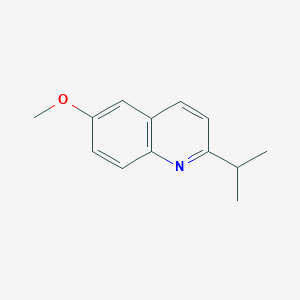
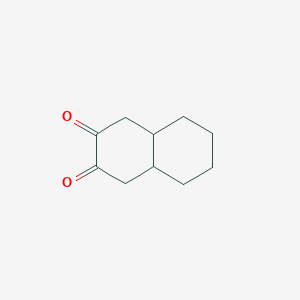
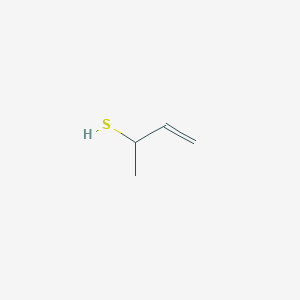


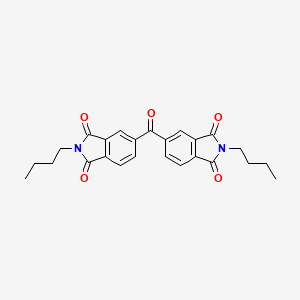
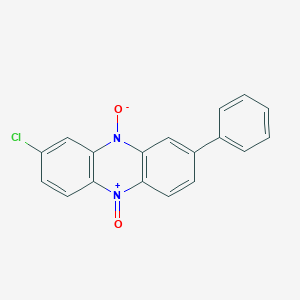
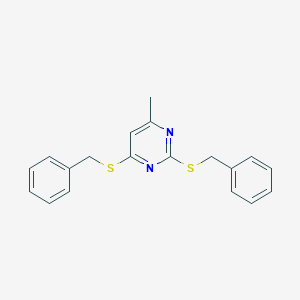
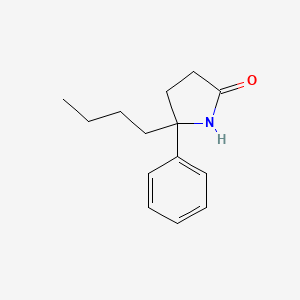

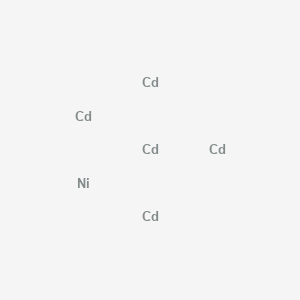
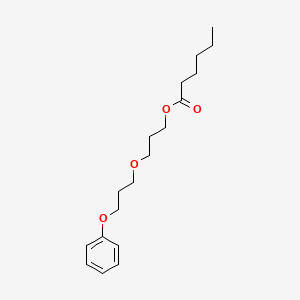
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
